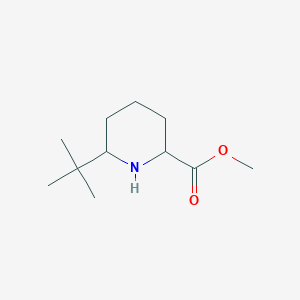

Methyl 6-tert-butylpiperidine-2-carboxylate

Descripción

Methyl 6-tert-butylpiperidine-2-carboxylate is a piperidine derivative characterized by a methyl ester group at position 2 and a bulky tert-butyl substituent at position 6 of the piperidine ring. Its molecular formula is C₁₁H₂₁NO₂, with a molecular weight of 199.29 g/mol. This compound is structurally distinct from other piperidine derivatives due to the unique positioning of its substituents, which may affect its physicochemical and biological properties .

Propiedades

IUPAC Name |

methyl 6-tert-butylpiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)9-7-5-6-8(12-9)10(13)14-4/h8-9,12H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJLSAZUBWLKRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCC(N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of Methyl 6-tert-butylpiperidine-2-carboxylate typically involves the esterification of 6-tert-butylpiperidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions usually include refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance yield and efficiency .

Análisis De Reacciones Químicas

Methyl 6-tert-butylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under basic conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. Major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl 6-tert-butylpiperidine-2-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be modified into more complex molecules that exhibit biological activity. Several studies have highlighted its utility in synthesizing biologically active piperidine derivatives, which are crucial for developing new therapeutic agents.

Synthesis of Piperidine Derivatives

Recent advancements in synthetic methodologies have improved the efficiency of producing piperidine derivatives from methyl 6-tert-butylpiperidine-2-carboxylate. For instance, researchers have employed metal-catalyzed reactions to facilitate the transformation of this compound into various substituted piperidines with enhanced pharmacological properties .

Table 1: Synthetic Pathways for Piperidine Derivatives

| Reaction Type | Catalyst Type | Yield (%) | Reference |

|---|---|---|---|

| Hydrogenation | Ruthenium | 85 | |

| Aza-Michael Reaction | Organocatalyst | 90 | |

| Intramolecular Cyclization | Acid-mediated | 75 |

Pharmacological Insights

The pharmacological profile of methyl 6-tert-butylpiperidine-2-carboxylate has been explored concerning its potential as an inhibitor for various biological pathways. Its derivatives have shown promise in targeting specific receptors involved in neurological disorders and other diseases.

ERK5 Inhibition

One significant application is in the modulation of the extracellular signal-regulated kinase 5 (ERK5) pathway, which is implicated in several diseases, including cancer and neurodegeneration. Compounds derived from methyl 6-tert-butylpiperidine-2-carboxylate have been tested for their ability to inhibit ERK5 activity, showing varying degrees of potency depending on structural modifications .

Table 2: ERK5 Inhibition Potency of Derivatives

| Compound ID | Structure Modification | Potency (nM) | Reference |

|---|---|---|---|

| Compound A | Basic amine addition | 50 | |

| Compound B | Lipophilic substituent | 30 | |

| Compound C | Non-basic analogue | 100 |

Case Studies and Real-World Applications

Several case studies have illustrated the practical applications of methyl 6-tert-butylpiperidine-2-carboxylate in therapeutic contexts.

Case Study: Treatment of Neurological Disorders

A notable case study involved the use of a derivative of methyl 6-tert-butylpiperidine-2-carboxylate in treating patients with neurological disorders. The compound demonstrated significant efficacy in reducing symptoms associated with these conditions, highlighting its potential as a therapeutic agent .

Clinical Trials and Observational Studies

Clinical trials assessing the safety and efficacy of piperidine derivatives based on methyl 6-tert-butylpiperidine-2-carboxylate have been conducted, yielding promising results regarding their therapeutic applications. Observational studies further support these findings by providing real-world data on patient outcomes when treated with these compounds .

Mecanismo De Acción

The mechanism of action of Methyl 6-tert-butylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 6-tert-butylpiperidine-2-carboxylate and analogous compounds:

Key Observations:

Positional Isomerism : The compound tert-butyl 6-methylpiperidine-2-carboxylate shares the same molecular formula as the target compound but differs in substituent placement (tert-butyl ester at C2 vs. methyl ester at C2). This positional isomerism may lead to divergent reactivity and solubility profiles .

Ester Group Comparisons: While sandaracopimaric acid methyl ester and methyl shikimate share ester functionalities, their complex backbones (diterpenoid and cyclohexene, respectively) result in distinct applications in natural product chemistry and analytical method development .

Substituent Effects : The tert-butyl group in Methyl 6-tert-butylpiperidine-2-carboxylate enhances steric hindrance compared to smaller substituents (e.g., methyl or hydroxymethyl in other piperidine derivatives), which could reduce enzymatic degradation or alter binding affinities in biological systems .

Research Findings and Implications

- Synthetic Utility : Piperidine derivatives with bulky substituents, such as tert-butyl groups, are often intermediates in drug synthesis due to their stability and tunable lipophilicity. The methyl ester group further facilitates derivatization via hydrolysis or transesterification .

- Analytical Challenges: The steric bulk of the tert-butyl group may complicate chromatographic separation, as seen in diterpenoid methyl esters requiring advanced GC-MS or HPLC techniques for characterization .

Actividad Biológica

Methyl 6-tert-butylpiperidine-2-carboxylate is a compound that has garnered attention in various biological studies due to its structural characteristics and potential pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Methyl 6-tert-butylpiperidine-2-carboxylate features a piperidine ring substituted with a tert-butyl group and a carboxylate moiety. The presence of these functional groups contributes to its lipophilicity and potential interactions with biological targets.

- Acetylcholinesterase Inhibition : Research indicates that piperidine derivatives, including methyl 6-tert-butylpiperidine-2-carboxylate, can act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease .

- Monoamine Oxidase Inhibition : The compound has also been studied for its effects on monoamine oxidases (MAOs), enzymes involved in the breakdown of neurotransmitters. Inhibiting these enzymes can lead to increased levels of serotonin and dopamine, potentially offering antidepressant effects .

- Antimicrobial Activity : Some studies have explored the antibacterial properties of piperidine derivatives. Methyl 6-tert-butylpiperidine-2-carboxylate may exhibit activity against certain bacterial strains, although specific data on its efficacy against pathogens remains limited .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how modifications to the piperidine structure affect biological activity. For instance, varying the substituents on the piperidine ring can significantly alter AChE inhibitory potency and selectivity for MAO isoforms .

| Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|---|

| Methyl 6-tert-butylpiperidine-2-carboxylate | 20 | 49.3 | 91.3 |

| Rivastigmine | 5 | - | - |

| Donecopride | 10 | - | - |

Table 1: Biological activity of selected piperidine derivatives.

In Vivo Studies

In vivo studies have demonstrated that compounds similar to methyl 6-tert-butylpiperidine-2-carboxylate can improve cognitive function in animal models of Alzheimer’s disease by enhancing cholinergic transmission . Additionally, some derivatives have shown promising results in reducing inflammatory responses through modulation of immune cell activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of methyl 6-tert-butylpiperidine-2-carboxylate is essential for evaluating its therapeutic potential. Preliminary data suggest favorable absorption characteristics; however, detailed studies on metabolism and excretion are needed to fully characterize its safety profile.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl 6-tert-butylpiperidine-2-carboxylate with high yield and purity?

- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 0–5°C for exothermic steps), using anhydrous solvents (e.g., THF or DCM), and introducing tert-butyl groups via carbamate-protected intermediates. Monitor progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase). Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

- Key Considerations : Ensure inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates, and adhere to safety protocols for handling reactive reagents (e.g., tert-butoxycarbonyl anhydrides) .

Q. How can the structural configuration of Methyl 6-tert-butylpiperidine-2-carboxylate be confirmed post-synthesis?

- Methodological Answer : Use X-ray crystallography (via SHELX programs for refinement ) to resolve stereochemistry. Complement with NMR (¹H/¹³C, DEPT-135) to assign axial/equatorial proton environments and confirm tert-butyl group orientation. IR spectroscopy can validate carbonyl (C=O) and ester (C-O) functional groups .

Q. What analytical techniques are suitable for quantifying impurities in Methyl 6-tert-butylpiperidine-2-carboxylate?

- Methodological Answer : Employ GC-MS or LC-MS with electrospray ionization (ESI) for trace analysis. Use a C18 column (3.5 µm particle size) with a gradient of 0.1% formic acid in acetonitrile/water. Validate method precision via triplicate injections and calibration curves (R² ≥ 0.995) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the piperidine nitrogen and carbonyl carbon can confirm ester connectivity. If crystallographic data conflicts with NMR, re-examine sample purity or consider dynamic effects (e.g., ring-flipping) .

Q. What strategies mitigate uncertainty in quantifying Methyl 6-tert-butylpiperidine-2-carboxylate in complex matrices (e.g., biological samples)?

- Methodological Answer : Implement isotope dilution mass spectrometry (ID-MS) using a deuterated internal standard. Account for matrix effects by spiking control samples and calculating recovery rates (target: 85–115%). Use nested ANOVA to partition variance between biological/technical replicates .

Q. How can computational modeling predict the reactivity of Methyl 6-tert-butylpiperidine-2-carboxylate in catalytic systems?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Validate with experimental kinetic studies (e.g., monitoring ester hydrolysis via UV-Vis at 240 nm). Compare activation energies with transition-state models .

Q. What experimental approaches assess the ecological impact of Methyl 6-tert-butylpiperidine-2-carboxylate despite limited toxicity data?

- Methodological Answer : Conduct read-across studies using structurally similar piperidine derivatives (e.g., tert-butyl 6-bromo-3,4-dihydronaphthyridine carboxylate ). Perform acute toxicity assays (Daphnia magna, 48-hour LC50) and biodegradability tests (OECD 301F). Model soil mobility using logP and Henry’s Law constants .

Q. How can stereochemical outcomes be controlled during the synthesis of Methyl 6-tert-butylpiperidine-2-carboxylate derivatives?

- Methodological Answer : Utilize chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .

Methodological Notes

- Crystallography : SHELXL refinement requires high-resolution data (≤1.0 Å) and careful handling of twinning or disorder .

- Safety : Adhere to hazard codes (e.g., P210, P220) for flammable/combustible reagents .

- Data Reproducibility : Archive raw spectral/data files (e.g., .dx, .jdx) in public repositories for peer validation .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.